molecular formula C9H9N3 B13805323 1H-[1,3]Diazepino[1,2-A][1,3]diazepine CAS No. 574003-48-8

1H-[1,3]Diazepino[1,2-A][1,3]diazepine

Cat. No.: B13805323
CAS No.: 574003-48-8
M. Wt: 159.19 g/mol
InChI Key: SRPDFLKYIZXMBW-UHFFFAOYSA-N
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Description

1H-[1,3]Diazepino[1,2-A][1,3]diazepine is a heterocyclic compound characterized by a fused diazepine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anxiolytic and analgesic effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-[1,3]Diazepino[1,2-A][1,3]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its pharmacological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the diazepine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted diazepino derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

1H-[1,3]Diazepino[1,2-A][1,3]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-[1,3]Diazepino[1,2-A][1,3]diazepine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the benzodiazepine site of the GABA A receptor, enhancing its anxiolytic effects. Additionally, it interacts with the 5-HT 2A receptor, contributing to its pharmacological profile .

Properties

CAS No.

574003-48-8

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,6,8-triazabicyclo[5.5.0]dodeca-2,4,6,9,11-pentaene

InChI

InChI=1S/C9H9N3/c1-3-7-12-8-4-2-6-11-9(12)10-5-1/h1-8H,(H,10,11)

InChI Key

SRPDFLKYIZXMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC=CN2C=C1

Origin of Product

United States

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